molecular formula C7H3Cl3FNO3 B1402204 2-Fluoro-1-nitro-3-(trichloromethoxy)benzene CAS No. 1404193-50-5

2-Fluoro-1-nitro-3-(trichloromethoxy)benzene

Cat. No.: B1402204
CAS No.: 1404193-50-5
M. Wt: 274.5 g/mol
InChI Key: MMNZRUCRYFLFMH-UHFFFAOYSA-N
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Description

2-Fluoro-1-nitro-3-(trichloromethoxy)benzene is a chemical compound with the molecular formula C7H3Cl3FNO3 It is characterized by the presence of a fluorine atom, a nitro group, and a trichloromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-nitro-3-(trichloromethoxy)benzene typically involves the nitration of 2-Fluoro-3-(trichloromethoxy)benzene. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-nitro-3-(trichloromethoxy)benzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The fluorine atom and the trichloromethoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace these substituents under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Reduction: 2-Fluoro-1-amino-3-(trichloromethoxy)benzene.

    Substitution: Products depend on the nucleophile used, such as 2-Methoxy-1-nitro-3-(trichloromethoxy)benzene when using sodium methoxide.

Scientific Research Applications

2-Fluoro-1-nitro-3-(trichloromethoxy)benzene is utilized in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: In studies involving the interaction of nitroaromatic compounds with biological systems, including enzyme inhibition and receptor binding assays.

    Medicine: Potential use in the development of novel therapeutic agents due to its unique chemical structure and reactivity.

    Industry: As an intermediate in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-nitro-3-(trichloromethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom and trichloromethoxy group can influence the compound’s lipophilicity and binding affinity to target molecules, modulating its activity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene
  • 1-Fluoro-2-nitro-3-(trichloromethoxy)benzene

Uniqueness

2-Fluoro-1-nitro-3-(trichloromethoxy)benzene is unique due to the presence of the trichloromethoxy group, which imparts distinct chemical and physical properties compared to similar compounds. This group can influence the compound’s reactivity, stability, and interaction with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-fluoro-1-nitro-3-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3FNO3/c8-7(9,10)15-5-3-1-2-4(6(5)11)12(13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNZRUCRYFLFMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(Cl)(Cl)Cl)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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